![molecular formula C11H10BrNO2S B1403637 3-Amino-5-bromobenzo[b]tiofeno-2-carboxilato de etilo CAS No. 1308649-79-7](/img/structure/B1403637.png)
3-Amino-5-bromobenzo[b]tiofeno-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate: is a heterocyclic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of both amino and ester functional groups in this compound makes it a versatile intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a key intermediate in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has shown potential in the development of kinase inhibitors, which are crucial in the treatment of cancer and other diseases. Its derivatives have been studied for their antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of organic semiconductors and light-emitting diodes. Its unique electronic properties make it suitable for use in advanced materials science .
Mecanismo De Acción
Target of Action
Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . .
Mode of Action
The compound has been used to derive a ratiometric Schiff base fluorescent sensor, referred to as R . This sensor exhibits a highly sensitive and selective ratiometric response to In³⁺ ions in DMF/H²O tris buffer solution . The response mechanism of R to In³⁺ can be explained by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms .
Biochemical Pathways
The compound’s derivative, r, forms a complex with in³⁺ at a 1:2 ratio , which may influence certain biochemical pathways.
Pharmacokinetics
The compound’s derivative, r, exhibits a good linear correlation with the concentration of in³⁺ in the 5–25 μm range , which may provide some insight into its bioavailability.
Result of Action
Its derivative, r, can distinguish in³⁺ from ga³⁺ and al³⁺ in less than 5 minutes , indicating a potential utility in the detection and differentiation of these ions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate. For instance, its derivative, R, can be used for the detection of indium in tap water , suggesting that the compound’s action may be influenced by the presence of other ions in the environment.
Análisis Bioquímico
Biochemical Properties
Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a kinase inhibitor, particularly targeting the LIMK1 protein family . The compound’s interaction with LIMK1 disrupts actin polymerization, thereby inhibiting the metastatic potential of tumor cells. Additionally, Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate has been found to interact with other kinase targets, such as PIM-kinases and MAPK-2 kinase (MK2) . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of human lung cancer cell lines (A-549) by disrupting actin polymerization and preventing metastasis . Furthermore, Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate affects cellular metabolism by interfering with iron metabolism and damaging liver cells . These cellular effects underscore the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate forms a complex with In3+ ions, which can be explained by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms . Additionally, the compound’s interaction with LIMK1 and other kinase targets results in the inhibition of actin polymerization, thereby preventing tumor cell metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate exhibits a highly sensitive and selective response to In3+ ions in DMF/H2O tris buffer solution . The compound’s stability and degradation over time can influence its efficacy and potential side effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate vary with different dosages in animal models. Studies have demonstrated that the compound exhibits threshold effects, with higher doses leading to toxic or adverse effects . For instance, at high doses, Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate can cause significant cytotoxicity in human lung cancer cell lines . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with iron metabolism is particularly noteworthy, as it can interfere with iron homeostasis and damage liver cells . Additionally, Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate’s role in kinase inhibition suggests its involvement in signaling pathways that regulate cell proliferation and survival . These metabolic interactions contribute to the compound’s overall biochemical activity and therapeutic potential.
Transport and Distribution
The transport and distribution of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. For example, Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate forms complexes with In3+ ions, which can affect its distribution within cells . Understanding the transport and distribution mechanisms of the compound is essential for optimizing its therapeutic applications.
Subcellular Localization
Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For instance, Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate’s interaction with LIMK1 and other kinase targets suggests its localization in the cytoplasm, where it can disrupt actin polymerization and prevent tumor cell metastasis . These subcellular localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: One of the efficient methods for synthesizing ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C.
Traditional Heating Methods: Another approach involves the reaction of 3-bromothianaphthene with ethyl chloroformate and ammonia under reflux conditions.
Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Oxidation and Reduction: The compound can be oxidized using reagents like potassium permanganate or reduced using lithium aluminum hydride to yield various derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases, which are useful intermediates in the synthesis of more complex molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzo[b]thiophenes.
Comparación Con Compuestos Similares
- Ethyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate
- Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate
- Ethyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate
Uniqueness: Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate. Its electronic properties also differ from its chloro and fluoro analogs, making it suitable for specific applications in materials science and pharmaceuticals .
Propiedades
IUPAC Name |
ethyl 3-amino-5-bromo-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXURGLQGDQIMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B1403556.png)
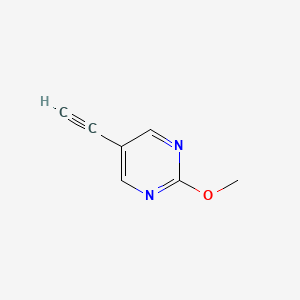
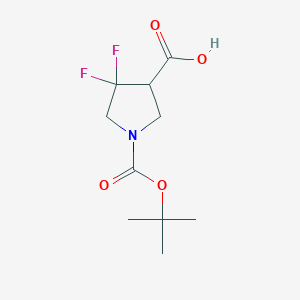
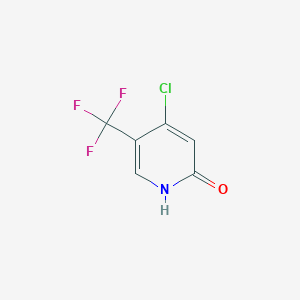

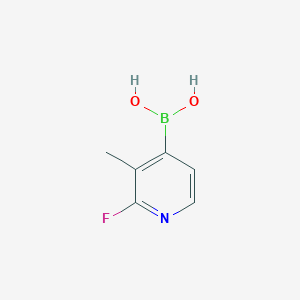


![6-Bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1403567.png)
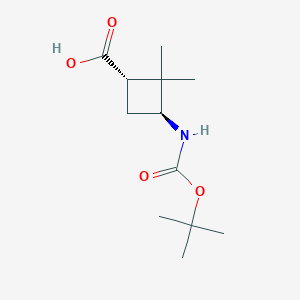
![2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1403569.png)

![(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1403576.png)
![2-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1403577.png)
